Bienvenue dans la boutique en ligne BenchChem!

(R)-FL118

Colorectal cancer Cell proliferation Camptothecin analog

FL118 (10,11-(Methylenedioxy)-20(S)-camptothecin) is a multi-mechanism anticancer agent that overcomes ABCG2/BCRP and P-gp efflux-mediated resistance, unlike SN-38/topotecan. It degrades DDX5 to downregulate survivin, Mcl-1, XIAP, and cIAP2 independently of p53. Its antitumor efficacy is Top1-independent, making it essential for SN-38/irinotecan-resistant colorectal cancer models (e.g., LOVO-SN38R), ADC payloads targeting high-efflux tumors, and Top1-independent mechanistic studies. Holds FDA Orphan Drug designation for pancreatic cancer. Research use only.

Molecular Formula C21H16N2O6
Molecular Weight 392.4 g/mol
CAS No. 135415-73-5
Cat. No. B186164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-FL118
CAS135415-73-5
Molecular FormulaC21H16N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O
InChIInChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m0/s1
InChIKeyRPFYDENHBPRCTN-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-FL118 CAS 135415-73-5 Procurement Guide: Camptothecin Analog with Irinotecan/Topotecan Resistance-Bypassing Activity


(R)-FL118 (also designated as 10,11-(Methylenedioxy)-20(S)-camptothecin) is a camptothecin analog that functions as a multi-mechanism anticancer agent. Its primary identified mechanisms include binding to and promoting degradation of the oncoprotein DDX5, leading to p53-independent downregulation of multiple antiapoptotic proteins (survivin, Mcl-1, XIAP, cIAP2), as well as Topoisomerase I inhibition [1]. The compound exhibits oral bioavailability and has received FDA Orphan Drug designation for pancreatic cancer [2].

(R)-FL118 Procurement Rationale: Why Irinotecan, Topotecan, or SN-38 Cannot Substitute for FL118 in Resistant Cancer Models


Standard camptothecin-based agents (irinotecan/SN-38 and topotecan) are substrates for drug efflux transporters ABCG2/BCRP and P-gp, leading to acquired resistance and reduced intracellular drug accumulation in tumors overexpressing these pumps [1]. FL118 is a poor substrate for both ABCG2 and P-gp, enabling it to bypass efflux-mediated resistance [2]. Additionally, FL118 antitumor activity is independent of Top1 expression levels, unlike SN-38 and topotecan, whose efficacy correlates with Top1 levels [3]. These mechanistic distinctions preclude simple substitution in protocols involving resistant cell lines or xenograft models.

(R)-FL118 vs Irinotecan/Topotecan/SN-38: Quantitative Comparative Evidence for Procurement Decisions


FL118 Exhibits ≥25-Fold Greater Growth Inhibition Potency Than Topotecan in Colon Cancer Cells

In direct head-to-head comparison, FL118 exhibited ≥25-fold greater effectiveness than topotecan at inhibiting cancer cell growth and colony formation in SW620 colorectal cancer cells [1]. The same study further demonstrated that while topotecan could inhibit the expression of survivin, Mcl-1, XIAP, or cIAP2, its effectiveness was approximately 10- to 100-fold weaker than FL118 in modulating these antiapoptotic protein targets [1].

Colorectal cancer Cell proliferation Camptothecin analog

FL118 Bypasses ABCG2-Mediated Drug Resistance; SN-38 and Topotecan Are Sensitive ABCG2 Substrates

Pharmacological inhibition and genetic modulation studies demonstrated that in contrast to SN-38 (the active metabolite of irinotecan) and topotecan, FL118 is a poor substrate for ABCG2 and can effectively bypass ABCG2-mediated drug resistance [1]. In SW620 colon cancer cells, FL118 IC50 was 0.54 nM with no significant change upon addition of the ABCG2 inhibitor Ko143, whereas SN-38 sensitivity was markedly enhanced by Ko143, confirming SN-38 is an ABCG2 substrate while FL118 is not [2]. FL118 also extended time to tumor progression by more than 50% compared with irinotecan in both colon and lung cancer in vivo models with high ABCG2 activity [1].

Drug resistance ABCG2/BCRP Efflux pump

FL118 Antitumor Efficacy Is Independent of Top1 Expression; SN-38 and Topotecan Require Top1 for Activity

Evidence from comparative studies failed to reveal that FL118 is a better Top1 inhibitor than SN-38 [1]. Crucially, human colorectal tumor sensitivity to FL118 was found to be irrelevant to the expression level of Top1 protein, whereas low Top1 expression is positively associated with resistance to CPTs including SN-38 and topotecan [1]. FL118 demonstrated high antitumor efficacy in Top1-negative tumors, while some Top1-highly-positive tumors exhibited FL118 resistance, indicating that targeting Top1 is not critical for FL118 antitumor activity and may instead primarily contribute to hematopoietic toxicity [1].

Topoisomerase I Mechanism of action Resistance mechanism

FL118 Eliminates Irinotecan- and Topotecan-Resistant Human Xenograft Tumors in Animal Models

FL118 effectively obliterated human xenograft tumors that had acquired irinotecan and topotecan resistance in animal models [1]. Pharmacokinetic analysis revealed that FL118 rapidly clears from systemic circulation while effectively accumulating in tumor tissue with a long elimination half-life, a profile that contrasts with the limited tumor penetration of SN-38 in resistant models [1]. FL118 was able to eliminate human tumor xenografts across all three major dosing schedules tested (daily x 5, q2 x 5, and weekly x 5) [2].

In vivo efficacy Xenograft Acquired resistance

FL118 Reduces Cell Viability and RAD51 Expression in SN-38-Resistant Colorectal Cancer Cells

In a 2024 study, FL118 reduced cell viability and downregulated RAD51 (a key homologous recombination DNA repair protein) in SN-38-resistant LOVO colorectal cancer cells [1]. The study demonstrated that FL118 induces apoptosis, G2/M arrest, and DNA damage through a mechanism involving survivin downregulation, which in turn attenuates RAD51-mediated DNA repair processes [1]. Given that SN-38 is the active metabolite of irinotecan, this finding confirms FL118 maintains activity against irinotecan-resistant CRC cells.

Colorectal cancer DNA repair SN-38 resistance

FL118 Shows Favorable Tumor Accumulation Pharmacokinetics Relative to Rapid Systemic Clearance

Pharmacokinetic studies indicated that FL118 rapidly clears from systemic circulation while effectively accumulating in tumor tissue with a long elimination half-life [1]. This tumor-selective accumulation profile contrasts with the broader tissue distribution of SN-38 and topotecan, which are subject to efflux-mediated clearance from tumor sites in resistant models. As an ADC payload, FL118-conjugated ADCs exhibited a 2.6-fold increase in AUC and approximately 1.7-fold higher Cmax compared to Trodelvy® (sacituzumab govitecan) in pharmacokinetic evaluations [2].

Pharmacokinetics Tumor accumulation Drug distribution

(R)-FL118 Optimal Research Applications: Validated Use Cases Based on Quantitative Differentiation Evidence


Colorectal Cancer Models with Acquired Irinotecan/SN-38 Resistance

FL118 is the preferred procurement choice for colorectal cancer research involving SN-38-resistant cell lines (e.g., LOVO-SN38R) or irinotecan-refractory xenograft models. Evidence demonstrates FL118 reduces viability and RAD51 expression in SN-38-resistant cells, induces G2/M arrest, and overcomes ABCG2-mediated efflux resistance that limits SN-38 efficacy [1][2].

ADC Payload Development Requiring Efflux Pump-Bypassing Warheads

FL118 is uniquely suited as an ADC payload in programs targeting tumors with high ABCG2 or P-gp expression. Unlike SN-38-based ADCs (e.g., Trodelvy®), FL118-based ADCs are not substrates for these efflux pumps and exhibit 2.6-fold higher AUC and 1.7-fold higher Cmax in preclinical evaluations, enabling sustained intracellular drug accumulation in resistant tumors [3].

Top1-Independent Anticancer Mechanism Studies

For researchers investigating Top1-independent mechanisms of camptothecin analog activity, FL118 provides a critical experimental control. Unlike SN-38 and topotecan, FL118 maintains antitumor efficacy even in Top1-negative tumors, while Top1 inhibition by FL118 primarily contributes to hematopoietic toxicity rather than therapeutic activity [4].

Pancreatic Ductal Adenocarcinoma (PDAC) and Mesothelioma Preclinical Models

FL118 has demonstrated exceptional efficacy in PDAC and mesothelioma xenograft models and has received FDA Orphan Drug designation for pancreatic cancer [5]. Its ability to eliminate both small and large human tumor xenografts, combined with a favorable (temporary and reversible) body-weight-loss profile, supports procurement for advanced preclinical development in these indications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-FL118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.